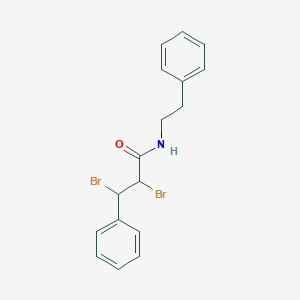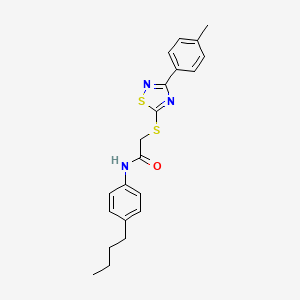
2,3-dibromo-N-phenethyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of two bromine atoms, a phenethyl group, and a phenylpropanamide moiety, making it a versatile molecule in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-N-phenethyl-3-phenylpropanamide typically involves the bromination of N-phenethyl-3-phenylpropanamide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the propanamide chain. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates, leading to efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dibromo-N-phenethyl-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding brominated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of debrominated derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: Brominated carboxylic acids.
Reduction: Debrominated amides.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
2,3-dibromo-N-phenethyl-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,3-dibromo-N-phenethyl-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The phenethyl and phenylpropanamide moieties contribute to the compound’s ability to interact with hydrophobic regions of proteins and membranes, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dibromo-N-phenethyl-3-phenylpropanamide: Unique due to its specific substitution pattern and combination of functional groups.
2,3-dibromo-N-phenethyl-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2,3-dibromo-N-phenethyl-3-phenylpropanol: Contains a hydroxyl group instead of an amide.
Uniqueness
This compound stands out due to its specific combination of bromine atoms, phenethyl group, and phenylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2,3-dibromo-3-phenyl-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Br2NO/c18-15(14-9-5-2-6-10-14)16(19)17(21)20-12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTMWJZNPJERDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C(C2=CC=CC=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-cyclohexyl-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2704979.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide](/img/structure/B2704980.png)


![N-(4-isopropylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2704984.png)
![[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride](/img/structure/B2704985.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2704986.png)




![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2704997.png)

